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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of (1-
Hydroxyethyl)phosphonic acid monohydrate, also known as etidronic acid monohydrate. The
information presented herein is derived from the seminal work of V. A. Uchtman and R. A.
Gloss, who first elucidated the structure by single-crystal X-ray diffraction. This document is
intended to be a core resource for researchers in crystallography, medicinal chemistry, and
drug formulation, providing detailed structural data and experimental methodologies.

Introduction

(1-Hydroxyethyl)phosphonic acid is a first-generation bisphosphonate, a class of drugs used
to treat osteoporosis and other bone metabolism disorders. Its efficacy is intrinsically linked to
its molecular structure and its ability to chelate divalent metal ions, particularly calcium. The
monohydrate form is of significant interest as it represents the crystalline state of the active
pharmaceutical ingredient under specific hydration conditions. Understanding the precise
three-dimensional arrangement of the atoms, the intramolecular geometry, and the
intermolecular interactions within the crystal lattice is paramount for drug design, formulation
development, and for elucidating its mechanism of action at the molecular level.

The definitive crystal structure was reported by V. A. Uchtman and R. A. Gloss in The Journal of
Physical Chemistry in 1972.[1][2] This guide summarizes their findings, presenting the data in a
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clear and accessible format, as per modern standards, and includes visualizations to aid in the
conceptualization of the structural features.

Crystallographic Data

The crystal structure of (1-Hydroxyethyl)phosphonic acid monohydrate was determined to
be in the monoclinic space group P2i/c.[1][2] A summary of the crystallographic data is
presented in Table 1.

Table 1: Crystal Data and Structure Refinement for (1-Hydroxyethyl)phosphonic Acid

Monohydrate
Parameter Value
Empirical Formula C2H100s8P2
Formula Weight 224.04 g/mol
Crystal System Monoclinic
Space Group P2i/c
a 7.778(3) A
b 14.116(5) A
c 7.498(3) A
B 108.08(3)°
Volume 782.1 A3
z 4
Density (calculated) 1.90 g/cm3

Radiation MoKa (A = 0.7107 A)
Temperature 24 °C
R-factor 0.035

Data sourced from Uchtman & Gloss (1972).[1][2]
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Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of (1-Hydroxyethyl)phosphonic
acid and one molecule of water. The phosphonic acid molecule exists as a zwitterion, with one
of the phosphonate groups being deprotonated (POsH™) and the other being fully protonated
(POsH2).

Table 2: Selected Bond Lengths (A)

Atom 1 Atom 2 Length (A)
P(1) o) 1.503(2)
P(1) 0(2) 1.507(2)
P(1) o@) 1.564(2)
P(2) O(4) 1.491(2)
P() o(5) 1.556(2)
P(2) 0(6) 1.558(2)
P(1) C(1) 1.841(2)
P(2) c(1) 1.843(2)
c(L) o) 1.455(3)
c(1) c) 1.536(3)

Data sourced from Uchtman & Gloss (1972).[1][2]

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)
O(1) P(1) 0(2) 115.4(1)
o(1) P(1) 0(3) 109.8(1)
0(2) P(1) 0(3) 107.2(1)
0(4) P(2) o(5) 112.5(1)
0(4) P(2) 0(6) 112.2(1)
0(5) P(2) 0(6) 103.5(1)
P(1) C(1) P(2) 112.0(1)
P(1) c(1) o(7) 107.2(2)
P(2) C() o(7) 108.9(2)
P(1) C(1) C(2) 109.8(2)
P(2) C(1) C@) 109.8(2)
o(7) C(1) C(2) 109.2(2)
Atom 1 Atom 2 Atom 3 Atom 4
P(1) C() C@) H(C2)1
P(2) C(1) C(2) H(C2)1

Data sourced from Uchtman & Gloss (1972).[1][2]

The conformation of the P-C-P backbone is staggered, which is a common feature in geminal
bisphosphonates. This arrangement minimizes steric hindrance between the two phosphonate
groups.

Intermolecular Interactions and Crystal Packing

The crystal structure of (1-Hydroxyethyl)phosphonic acid monohydrate is stabilized by an
extensive network of hydrogen bonds. The phosphonic acid groups, the hydroxyl group, and
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the water molecule all participate as both donors and acceptors of hydrogen bonds. This
intricate network of interactions is crucial for the stability of the crystal lattice.

The water molecule plays a pivotal role in linking adjacent molecules of the phosphonic acid,
forming a three-dimensional supramolecular architecture. The hydrogen bonding network is a
key determinant of the physicochemical properties of the solid state, including its solubility and
dissolution rate, which are critical parameters in drug formulation.

Experimental Protocols

The following is a summary of the experimental methodology employed by Uchtman and Gloss
for the crystal structure determination of (1-Hydroxyethyl)phosphonic acid monohydrate.[1]

[2]

5.1. Crystal Growth Crystals suitable for X-ray diffraction were obtained by slow evaporation of
an aqueous solution of (1-Hydroxyethyl)phosphonic acid.

5.2. Data Collection A single crystal was mounted and data were collected on a four-circle
automated diffractometer. The radiation used was Molybdenum Ka (MoKa) with a wavelength
of 0.7107 A. A total of 1634 independent reflections were measured.

5.3. Structure Solution and Refinement The structure was solved using direct methods and
refined by full-matrix least-squares techniques. The final R-factor, which is a measure of the
agreement between the calculated and observed structure factors, was 0.035 for the 1634
observed reflections.

Visualizations

To facilitate a deeper understanding of the structural aspects of (1-Hydroxyethyl)phosphonic
acid monohydrate, the following diagrams have been generated using the Graphviz (DOT
language).
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Sample Preparation

Synthesis of (1-Hydroxyethyl)phosphonic acid
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Caption: Experimental workflow for the crystal structure analysis.
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Caption: Molecular structure and key hydrogen bonding interactions.

Conclusion

This technical guide has provided a detailed summary of the crystal structure analysis of (1-
Hydroxyethyl)phosphonic acid monohydrate, based on the foundational work of Uchtman
and Gloss. The provided quantitative data in tabular format, along with the outlined
experimental protocols and visualizations of the molecular structure and experimental workflow,
offer a comprehensive resource for professionals in the fields of chemical and pharmaceutical
sciences. The intricate details of the crystal packing and hydrogen bonding network are critical
for understanding the solid-state properties of this important bisphosphonate, which in turn
influences its behavior as an active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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